molecular formula C9H15BrO B2841381 3-(Bromomethyl)-2-oxaspiro[4.4]nonane CAS No. 2059970-52-2

3-(Bromomethyl)-2-oxaspiro[4.4]nonane

Cat. No.: B2841381
CAS No.: 2059970-52-2
M. Wt: 219.122
InChI Key: HLRPTEGWVTVURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Bromomethyl)-2-oxaspiro[4.4]nonane” is likely a spirocyclic compound, which means it contains a single atom that is a member of two rings . The “3-(Bromomethyl)” part suggests the presence of a bromomethyl group attached to the third carbon in the ring. The “2-oxa” part indicates the presence of an oxygen atom in the second position of the ring .


Molecular Structure Analysis

The molecular structure would likely be characterized by the spirocyclic ring, with a bromomethyl group attached to the third carbon and an oxygen atom at the second position . The exact structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

The bromomethyl group could potentially undergo various reactions, such as nucleophilic substitution or elimination. The presence of the oxygen atom might also influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis of Triazole-Containing Spiro Dilactones

3-(Bromomethyl)-2-oxaspiro[4.4]nonane plays a role in the synthesis of triazole-containing spiro dilactones. These spiro dilactones are prepared efficiently from related compounds and are important for creating multifunctional materials with potential applications in various fields (Ghochikyan et al., 2016).

Formation of Oxaspiro[m.n] Skeletons

This compound is instrumental in forming oxaspiro[m.n] skeletons, which are crucial in various chemical syntheses. Such structures have been achieved through specific reactions that yield high yields, indicating the compound's utility in complex organic syntheses (Mukai et al., 2002).

Study of Oxetanes and β-Lactones

In the study of oxetanes and β-lactones, this compound has been synthesized and used as a model. This demonstrates its significance in the exploration and understanding of these chemical structures, which are crucial in various chemical and pharmaceutical applications (Kato et al., 1985).

Role in Nucleophilic Ring Opening Reactions

The compound is involved in nucleophilic ring-opening reactions, leading to the formation of functionalized oxaspiro and oxabicyclo derivatives. These derivatives are important in the structure of several bioactive compounds, highlighting the compound's role in medicinal chemistry (Santos et al., 2000).

Development of Spirocyclic Oxetane-Fused Benzimidazole

It plays a role in the synthesis of spirocyclic oxetane-fused benzimidazole, a complex process involving multiple steps. This showcases its versatility in the synthesis of intricate organic structures, which could have implications in drug development and other areas of chemistry (Gurry et al., 2015).

Synthesis of Carbohydrate-Derived Spiro Skeletons

This compound is utilized in the synthesis of carbohydrate-derived spiro skeletons, emphasizing its importance in creating complex organic molecules derived from natural sources, which can have various applications in organic and medicinal chemistry (Maity et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. The presence of the bromine atom suggests that it could be hazardous and should be handled with care .

Properties

IUPAC Name

3-(bromomethyl)-2-oxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRPTEGWVTVURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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